molecular formula C11H14N4S B15057935 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-amine

1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-amine

Cat. No.: B15057935
M. Wt: 234.32 g/mol
InChI Key: MLHFWNHJFPCBLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-amine is a chemical compound built on a thiazolo[5,4-b]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. This particular molecule features a piperidine ring substituted at the 3-position with an amine group, a structural motif that suggests potential for interaction with various biological targets. The core thiazolopyridine structure is associated with significant pharmacological properties. Research on closely related (1,3-thiazolo[5,4-b]pyridin-2-yl)benzenediols has demonstrated potent antiproliferative activities against human cancer cell lines, with some compounds showing activity comparable to the drug cisplatin . Furthermore, structurally similar [1,3]Thiazolo[4,5-d]pyridazinone derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities in vivo, showing efficacy in models of visceral pain . The piperidine-thiazolopyridine core is also a key feature in compounds investigated as histamine H3 receptor ligands , indicating potential applications in disorders of the central nervous system . While the specific research data for this compound may be limited, the established activities of its analogous compounds make it a valuable chemical tool for probing new biological targets, structure-activity relationship (SAR) studies, and as a synthetic intermediate in the development of novel therapeutic agents. This product is offered For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C11H14N4S

Molecular Weight

234.32 g/mol

IUPAC Name

1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-3-amine

InChI

InChI=1S/C11H14N4S/c12-8-3-2-6-15(7-8)11-14-9-4-1-5-13-10(9)16-11/h1,4-5,8H,2-3,6-7,12H2

InChI Key

MLHFWNHJFPCBLC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(S2)N=CC=C3)N

Origin of Product

United States

Preparation Methods

Formation of the Thiazolo[5,4-b]pyridine Core

The MDPI protocol outlines a seven-step route starting from 2,4-dichloro-3-nitropyridine :

  • Selective Substitution : Reaction with morpholine in the presence of triethylamine yields 4-morpholinyl-3-nitropyridine .
  • Thiocyanation : Treatment with potassium thiocyanate (KSCN) in acetic acid introduces a thiocyanate group at the 2-position.
  • Reduction-Cyclization : Iron-mediated reduction of the nitro group generates an amine, which undergoes intramolecular cyclization to form the thiazolo[5,4-b]pyridine skeleton.

Critical Parameters :

  • Nitro reduction: Fe powder in acetic acid at 60°C
  • Cyclization: Spontaneous under acidic conditions

Piperidin-3-amine Incorporation

Post-cyclization, the 2-position of the thiazolo[5,4-b]pyridine is functionalized via Buchwald-Hartwig coupling or nucleophilic substitution. For instance, reacting 2-bromothiazolo[5,4-b]pyridine with piperidin-3-amine in the presence of a palladium catalyst (e.g., Pd2(dba)3) and Xantphos ligand affords the target compound.

Optimization Insights :

  • Ligand choice: Xantphos enhances coupling efficiency
  • Solvent: Toluene or dioxane
  • Yield: 50–65%

Alternative Routes via Hydrazine-Mediated Cyclization

The PMC article describes a method where methyl 5-benzoyl-2-aminothiazole-4-carboxylate reacts with hydrazine hydrate to form a pyridazinone intermediate, which is subsequently dehydrogenated to yield the thiazolo[5,4-b]pyridine core. Piperidin-3-amine is introduced via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3).

Reaction Overview :

  • Hydrazine Cyclization : Ethanol reflux, 4 hours (Yield: 78–87%).
  • Mitsunobu Coupling : DEAD/PPh3 in THF, room temperature (Yield: 40–55%).

Patent-Based Methodologies

Coupling with Activated Intermediates

WO2009147431A1 discloses a process where 2-chlorothiazolo[5,4-b]pyridine is reacted with piperidin-3-amine in dimethylacetamide (DMA) using diisopropylethylamine (DIPEA) as a base. The reaction exploits the electrophilicity of the chlorinated thiazole ring, facilitating SNAr displacement.

Conditions :

  • Temperature: 0–40°C
  • Base: DIPEA or 2,6-lutidine
  • Yield: 70–80%

Solid-Phase Synthesis

WO2017175068A1 exemplifies a Suzuki-Miyaura coupling approach, where a boronic ester-functionalized piperidin-3-amine is coupled to a brominated thiazolo[5,4-b]pyridine using Pd(PPh3)4 as a catalyst.

Advantages :

  • Functional group tolerance
  • Scalability (multigram synthesis)

Comparative Analysis of Synthetic Routes

Method Steps Yield (%) Key Advantage
One-Step Cyclization 1 60–75 Simplicity, minimal purification
Multi-Step Synthesis 7 30–45 Regioselectivity, modularity
Hydrazine Route 3 40–55 Compatibility with sensitive groups
Patent Coupling 2–3 50–80 High yields, industrial applicability

Analytical Validation and Characterization

Synthesized compounds are validated using:

  • 1H/13C NMR : Confirmation of piperidine and thiazole proton environments.
  • LC-MS : Molecular ion peaks consistent with the expected molecular weight (234.32 g/mol).
  • X-ray Crystallography : Structural elucidation of intermediates.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing reactions at pyridine C2 vs. C6 positions require careful control of electronic effects.
  • Nitro Reduction : Over-reduction to amino groups can complicate cyclization; Fe/AcOH systems are preferred.
  • Coupling Efficiency : Palladium catalyst loading impacts cost-effectiveness in large-scale synthesis.

Chemical Reactions Analysis

1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce reduced derivatives of the thiazolo[5,4-b]pyridine core.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents/Modifications Biological Target IC₅₀/Activity Reference
1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-amine Thiazolo[5,4-b]pyridine Piperidin-3-amine, sulfonamide groups PI3Kα 3.6–53 nM
Thiazolo[5,4-d]pyrimidine derivatives Thiazolo[5,4-d]pyrimidine Piperazine/piperidine tails Undisclosed (anticancer) Moderate activity
Thiazolo[4,5-c]pyridine Thiazolo[4,5-c]pyridine 2-Pyridyl substituents Not reported N/A
5-(2-Methyl-1,3-thiazol-4-yl)pyridin-2-amine Pyridine-thiazole hybrid Methyl-thiazole, amine group Undisclosed N/A
N-[1-[3-(3-Fluorophenoxy)propyl]-4-piperidinyl]thiazolo[5,4-b]pyridin-2-amine Thiazolo[5,4-b]pyridine Fluorophenoxypropyl-piperidine Undisclosed N/A

Thiazolo[5,4-d]pyrimidine Derivatives

These compounds replace the pyridine ring with pyrimidine, altering electronic properties and hydrogen-bonding capacity. While less studied for PI3Kα inhibition, they exhibit moderate anticancer activity, likely due to interactions with DNA or kinase domains . Synthesis involves coupling preformed amine tails with a thiazolo[5,4-d]pyrimidine scaffold, differing from the Suzuki-based strategies used for thiazolo[5,4-b]pyridines .

Isomeric Thiazolo[4,5-c]pyridine Derivatives

Isomers like thiazolo[4,5-c]pyridine exhibit distinct ring fusion patterns, leading to varied electronic environments. These compounds are synthesized via condensation of 3-amino-2-chloropyridine with carbon disulfide, but their bioactivity remains less explored compared to thiazolo[5,4-b]pyridines .

Functional Group Variations

Sulfonamide vs. Alkyl Substituents

In thiazolo[5,4-b]pyridine derivatives, sulfonamide groups (e.g., 2,4-difluorophenyl sulfonamide in compound 19b ) enhance PI3Kα inhibition (IC₅₀ = 4.6 nM) by forming charged interactions with Lys802. In contrast, alkyl substituents (e.g., methyl in 19d ) reduce potency by >10-fold (IC₅₀ = 53 nM) .

Piperidine vs. Morpholine Moieties

Replacement of morpholine with piperidine in the thiazolo[5,4-b]pyridine scaffold (e.g., compound 19a ) retains high potency (IC₅₀ = 3.6 nM), suggesting flexibility in amine substituent design .

Pharmacokinetic and Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Solubility
This compound C₁₁H₁₄N₄S 234.32 1.8 Moderate (DMSO)
Thiazolo[5,4-c]pyridin-2-amine C₆H₅N₃S 151.19 1.2 Low
N-[1-[3-(3-Fluorophenoxy)propyl]-4-piperidinyl]thiazolo[5,4-b]pyridin-2-amine C₂₀H₂₃FN₄OS 394.49 3.5 Low (lipophilic)

The piperidin-3-amine group in the target compound improves solubility compared to more lipophilic analogues (e.g., fluorophenoxypropyl-piperidine derivative in ).

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-amine?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including:

  • Step 1 : Preparation of the thiazolo[5,4-b]pyridine core via cyclization reactions using thiourea derivatives and halogenated pyridines under reflux conditions .
  • Step 2 : Functionalization of the piperidine moiety, often through nucleophilic substitution or reductive amination, followed by coupling to the thiazolo-pyridine scaffold .
  • Purification : Use column chromatography (silica gel) or recrystallization with ethanol/water mixtures to isolate the final product. Confirm purity via HPLC (>95%) and structural integrity via NMR (¹H/¹³C) and mass spectrometry .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, flame-retardant lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for synthesis and handling to minimize inhalation risks, as respiratory toxicity data are unavailable .
  • Waste Disposal : Collect contaminated materials in sealed containers and dispose of them according to institutional guidelines for halogenated heterocycles .

Q. How should researchers characterize the compound’s purity and structural identity?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR Spectroscopy : Confirm proton environments (e.g., piperidine NH at δ 1.5–2.5 ppm; thiazole protons at δ 7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer :

  • Reaction Path Modeling : Use density functional theory (DFT) to predict activation energies for key steps (e.g., cyclization or coupling reactions) and identify optimal solvents/temperatures .
  • Machine Learning (ML) : Train models on existing reaction databases to predict yields or side products, leveraging tools like ICReDD’s integrated computational-experimental workflows .
  • Docking Studies : Screen the compound against target proteins (e.g., kinases) to prioritize synthetic derivatives with improved binding affinities .

Q. What strategies resolve contradictory data in pharmacological evaluations (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardized Assays : Replicate experiments under controlled conditions (e.g., consistent cell lines, serum concentrations) to minimize variability .
  • Orthogonal Validation : Confirm activity using unrelated assays (e.g., enzymatic inhibition vs. cell viability) .
  • Meta-Analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA) to identify confounding variables like solvent effects or assay sensitivity thresholds .

Q. How can structure-activity relationship (SAR) studies improve the compound’s pharmacokinetics?

  • Methodological Answer :

  • Derivatization : Modify the piperidine ring (e.g., introduce methyl groups) to enhance metabolic stability, guided by cytochrome P450 inhibition assays .
  • LogP Optimization : Adjust substituents on the thiazolo-pyridine core to balance solubility and membrane permeability, using in silico tools like SwissADME .
  • In Vivo Profiling : Conduct pharmacokinetic studies in rodent models to correlate structural changes with bioavailability and half-life improvements .

Q. What advanced techniques are used to study the compound’s ecological impact?

  • Methodological Answer :

  • Microcosm Experiments : Assess biodegradability in simulated environments (soil/water systems) using LC-MS to track degradation products .
  • Toxicity Screening : Perform acute/chronic toxicity tests on model organisms (e.g., Daphnia magna) following OECD guidelines, though data gaps may require extrapolation from structurally similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.